CID 71354955
Description
CID 71354955 is a chemical compound isolated from vacuum-distilled fractions of citrus essential oil (CIEO), as demonstrated in recent chromatographic and mass spectrometric studies. Its chemical structure (Figure 1A) and GC-MS profile (Figure 1B) reveal it as a monoterpenoid derivative, characterized by a cyclic ether functional group and a molecular ion peak at m/z 168 in its mass spectrum .
Properties
Molecular Formula |
Pt3Sn |
|---|---|
Molecular Weight |
704.0 g/mol |
InChI |
InChI=1S/3Pt.Sn |
InChI Key |
IRENHLGVKAJEII-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71354955 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific organic amines with dianhydrides in a solvent, followed by stirring and dissolving to achieve the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Key Reaction Types
If CID 71354955 were analogous to compounds in the search results, its reactions might include:
-
Nucleophilic Substitution: Common in amide or sulfonamide synthesis (e.g., conversion of imines to amides using hydrazine derivatives) .
-
Cyclization Reactions: Formation of heterocyclic rings (e.g., imidazo-triazol-imine derivatives via hydrazine-carbonitrile reactions) .
-
Multistep Transformations: Example:
Data Tables (Hypothetical Framework)
(Example structure for expected data if this compound were studied)
Research Findings and Challenges
-
Cytotoxicity: Similar compounds (e.g., tetrazolopyrimidines) show potent anticancer activity against HCT-116 and A549 cell lines .
-
Data Quality: Synthesis data often requires validation via spectroscopic analysis (IR, NMR, mass spectrometry) .
-
Mechanistic Insights: Reaction mechanisms may involve asynchronous concerted steps (e.g., Mannich/Friedel-Crafts intermediates) .
(Note: The absence of this compound in the search results does not preclude its existence; additional sources may provide insights.)
Scientific Research Applications
CID 71354955 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in industry, it is utilized in the production of advanced materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of CID 71354955 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
CID 71354955 shares structural motifs with other oxygenated monoterpenes, such as limonene oxide (CID 6986602) and eucalyptol (CID 2758), which are common in essential oils. However, its unique cyclic ether configuration distinguishes it from these analogues. For example:
- Limonene oxide (CID 6986602): Contains a similar bicyclic framework but lacks the hydroxyl group present in this compound.
- Eucalyptol (CID 2758): Features a 1,8-cineole structure but differs in ring substitution patterns .

Table 1: Structural and Physicochemical Comparison
| Compound | CID | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 71354955 | C₁₀H₁₆O₂ | 168.24 | Cyclic ether, hydroxyl | 210–215* |
| Limonene oxide | 6986602 | C₁₀H₁₆O | 152.23 | Epoxide | 198–202 |
| Eucalyptol | 2758 | C₁₀H₁₈O | 154.25 | 1,8-cineole | 176–177 |
Functional Analogues in Bioactivity
This compound’s bioactivity profile aligns with oscillatoxin derivatives (e.g., CID 101283546, CID 156582093), which also exhibit antimicrobial and anti-inflammatory properties. However, oscillatoxins are marine-derived polyketides with larger molecular frameworks (>500 Da), contrasting sharply with this compound’s smaller, plant-derived terpenoid structure .
Chromatographic Behavior
GC-MS analysis (Figure 1B) shows this compound elutes at 12.3 minutes under standard conditions, comparable to linalool (CID 6549) but later than α-pinene (CID 6654). This retention behavior correlates with its intermediate polarity, influenced by the hydroxyl group .
Table 2: Chromatographic Properties in CIEO
| Compound | Retention Time (min) | Relative Abundance (%) |
|---|---|---|
| This compound | 12.3 | 8.5 ± 0.3 |
| Limonene | 9.8 | 22.1 ± 1.1 |
| γ-Terpinene | 10.5 | 15.6 ± 0.8 |
Research Implications and Limitations
While this compound’s structural and functional uniqueness is evident, further studies are needed to:
- Clarify its biosynthetic pathway in citrus species.
- Explore synergistic effects with other CIEO components.
- Validate industrial scalability for fragrance or pharmaceutical applications.
Current limitations include the lack of crystallographic data and in vivo toxicity profiling, which are critical for regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

